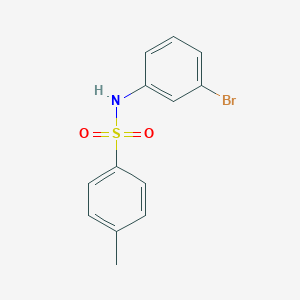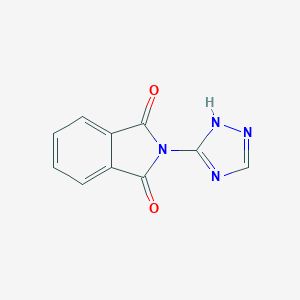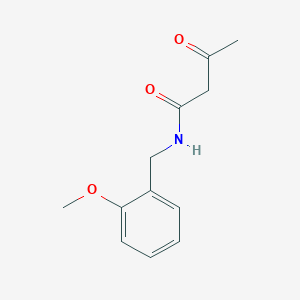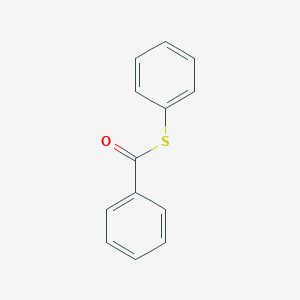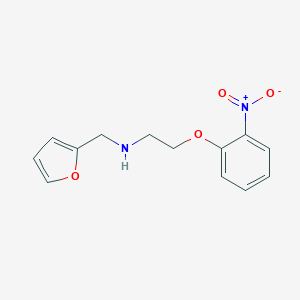![molecular formula C18H11BrO B187816 2-(4-Bromophenyl)indeno[2,1-b]pyran CAS No. 62096-35-9](/img/structure/B187816.png)
2-(4-Bromophenyl)indeno[2,1-b]pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)indeno[2,1-b]pyran, also known as BRP, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of indeno[2,1-b]pyran derivatives, which have been shown to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)indeno[2,1-b]pyran is not well understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of key enzymes or signaling pathways involved in cell growth and proliferation. For example, 2-(4-Bromophenyl)indeno[2,1-b]pyran has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death, which may explain the antitumor activity of 2-(4-Bromophenyl)indeno[2,1-b]pyran.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)indeno[2,1-b]pyran has been shown to possess a range of biochemical and physiological effects. In addition to its antitumor and antibacterial activities, this compound has been shown to possess anti-inflammatory effects. 2-(4-Bromophenyl)indeno[2,1-b]pyran has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in response to lipopolysaccharide stimulation. This suggests that 2-(4-Bromophenyl)indeno[2,1-b]pyran may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-Bromophenyl)indeno[2,1-b]pyran in lab experiments is its relatively simple synthesis method. This compound can be synthesized in moderate yields using commercially available starting materials and simple reaction conditions. Additionally, 2-(4-Bromophenyl)indeno[2,1-b]pyran has been shown to possess a range of biological activities, which makes it a promising candidate for further study in the field of medicinal chemistry.
One of the limitations of using 2-(4-Bromophenyl)indeno[2,1-b]pyran in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compound to cells or animals in a controlled manner. Additionally, the mechanism of action of 2-(4-Bromophenyl)indeno[2,1-b]pyran is not well understood, which can make it difficult to design experiments to study its biological effects.
Direcciones Futuras
There are several future directions for the study of 2-(4-Bromophenyl)indeno[2,1-b]pyran. One potential direction is to explore the structure-activity relationships of this compound and its derivatives. By synthesizing and testing a range of 2-(4-Bromophenyl)indeno[2,1-b]pyran derivatives, researchers may be able to identify compounds with improved biological activities and selectivity.
Another potential direction is to study the pharmacokinetics and pharmacodynamics of 2-(4-Bromophenyl)indeno[2,1-b]pyran in vivo. This can help to determine the optimal dosing regimen and route of administration for this compound in preclinical and clinical studies.
Finally, the potential applications of 2-(4-Bromophenyl)indeno[2,1-b]pyran in the treatment of inflammatory diseases and bacterial infections should be further explored. By studying the mechanisms of action of 2-(4-Bromophenyl)indeno[2,1-b]pyran in these contexts, researchers may be able to identify new targets for drug development and improve the treatment of these diseases.
Métodos De Síntesis
The synthesis of 2-(4-Bromophenyl)indeno[2,1-b]pyran involves the reaction of 4-bromobenzaldehyde with cyclohexane-1,3-dione in the presence of a catalytic amount of piperidine. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the indeno[2,1-b]pyran ring system. The yield of this reaction is typically around 60-70%, and the purity of the final product can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)indeno[2,1-b]pyran has been studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In particular, 2-(4-Bromophenyl)indeno[2,1-b]pyran has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess antibacterial activity against several strains of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Propiedades
Número CAS |
62096-35-9 |
|---|---|
Nombre del producto |
2-(4-Bromophenyl)indeno[2,1-b]pyran |
Fórmula molecular |
C18H11BrO |
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C18H11BrO/c19-14-7-5-12(6-8-14)17-10-9-16-15-4-2-1-3-13(15)11-18(16)20-17/h1-11H |
Clave InChI |
MWAUNIBIOZTIJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C2=CC=C(O3)C4=CC=C(C=C4)Br |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C2=CC=C(O3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



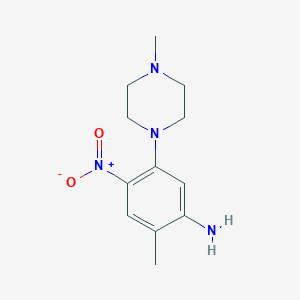

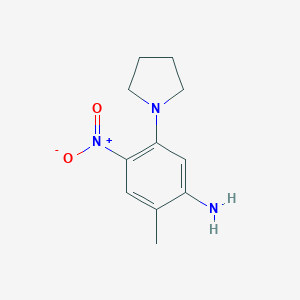
![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)


![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)
